molecular formula C7H11N3O2 B13713756 4-(Aminomethyl)-1,3-dimethyl-1H-pyrazole-5-carboxylic Acid

4-(Aminomethyl)-1,3-dimethyl-1H-pyrazole-5-carboxylic Acid

Cat. No.: B13713756
M. Wt: 169.18 g/mol
InChI Key: SQZOHNMRVPNWEH-UHFFFAOYSA-N
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Description

4-(Aminomethyl)-1,3-dimethyl-1H-pyrazole-5-carboxylic acid is a chemical compound with the molecular formula C7H11N3O2 and a molecular weight of 169.18 g/mol . It is supplied with the MDL number MFCD31653115 . As a multifunctional pyrazole derivative, it serves as a valuable heterocyclic building block in organic synthesis and medicinal chemistry research. The presence of both a reactive aminomethyl group and a carboxylic acid functional group on the pyrazole core makes this compound a versatile intermediate for constructing more complex molecules. It is particularly useful for the synthesis of carbohydrazide derivatives and other fused heterocyclic systems, which are structures of high interest in pharmaceutical development . This product is intended for research purposes only and is not approved for use in humans or animals. Researchers should handle all chemicals with appropriate safety precautions in a laboratory setting.

Properties

Molecular Formula

C7H11N3O2

Molecular Weight

169.18 g/mol

IUPAC Name

4-(aminomethyl)-2,5-dimethylpyrazole-3-carboxylic acid

InChI

InChI=1S/C7H11N3O2/c1-4-5(3-8)6(7(11)12)10(2)9-4/h3,8H2,1-2H3,(H,11,12)

InChI Key

SQZOHNMRVPNWEH-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=C1CN)C(=O)O)C

Origin of Product

United States

Preparation Methods

Preparation Methods of 4-(Aminomethyl)-1,3-dimethyl-1H-pyrazole-5-carboxylic Acid

General Synthetic Strategy

The synthesis typically begins with the preparation of 1,3-dimethyl-1H-pyrazole-5-carboxylic acid or its ester derivatives, followed by functionalization at the 4-position to introduce the aminomethyl group. The process involves:

  • Formation of the pyrazole ring via cyclization reactions.
  • Introduction of methyl groups at N1 and N3 positions.
  • Carboxylation or esterification at the 5-position.
  • Subsequent substitution or addition of the aminomethyl group at the 4-position.

Preparation of 1,3-Dimethyl-1H-pyrazole-5-carboxylic Acid Esters

A key intermediate is ethyl or methyl 1,3-dimethyl-1H-pyrazole-5-carboxylate , prepared via condensation of diketocarboxylic acid esters with methylhydrazine.

Method A: Condensation of Diethyl Oxalate and Acetone Followed by Reaction with Methylhydrazine
  • Diethyl oxalate is slowly added to acetone at low temperatures (-5°C) to form a diketone intermediate.
  • This intermediate is then reacted with aqueous methylhydrazine below 0°C for 2 hours.
  • The reaction mixture is worked up by removal of solvent and acidification to precipitate the ester.
  • Yield: Approximately 94% for the diketone intermediate and subsequent esterification steps.
Method B: Alkylation of Pyrazole-5-carboxylate Esters
  • Starting from ethyl 3-propylpyrazole-5-carboxylate, alkylation with dimethyl sulfate or triethyloxonium tetrafluoroborate introduces methyl groups at N1 and N3.
  • This method often produces mixtures of isomers requiring chromatographic separation, complicating purification.
Method C: Reaction of 2,4-Diketocarboxylic Acid Esters with N-Alkylhydrazines
  • The enolate of 2,4-diketocarboxylic acid esters reacts with N-alkylhydrazinium salts or methylhydrazine.
  • This method is widely used but may lead to isomer mixtures, including 1,5- and 2,5-dimethylpyrazole derivatives, necessitating separation.

Hydrolysis to 1,3-Dimethyl-1H-pyrazole-5-carboxylic Acid

  • The ester intermediates are hydrolyzed under basic conditions (e.g., NaOH in water at 80°C for 4 hours).
  • Acidification of the reaction mixture precipitates the free acid.
  • Typical yields range from 60% to 81%, with high purity (>90%) achievable after recrystallization.

Introduction of the Aminomethyl Group at the 4-Position

The key functionalization step to obtain 4-(aminomethyl) substitution involves chloromethylation followed by amination:

Step 1: Chloromethylation
  • The 1,3-dimethyl-1H-pyrazole-5-carboxylate ester is treated with sulfuryl chloride (SO2Cl2) in dichloroethane under reflux.
  • This step introduces a 4-chloro substituent, yielding 4-chloro-1,3-dimethyl-1H-pyrazole-5-carboxylate.
  • Yields of this step are reported around 95%.
Step 2: Amination
  • The 4-chloro derivative undergoes nucleophilic substitution with ammonia or an amine source to replace the chlorine with an aminomethyl group.
  • This reaction is typically conducted in aqueous or alcoholic media under controlled temperature.
  • The product is then hydrolyzed if starting from an ester to yield the free acid 4-(aminomethyl)-1,3-dimethyl-1H-pyrazole-5-carboxylic acid.

Alternative Synthetic Routes and Reductions

  • Reduction of methyl esters to alcohols using lithium aluminum hydride in diethyl ether has been reported for related pyrazole derivatives, which can be further functionalized to introduce aminomethyl groups.
  • Other methods involve direct substitution on pyrazole rings or multi-step syntheses involving protection-deprotection strategies.

Comparative Data Table of Key Preparation Steps

Step Reagents/Conditions Yield (%) Notes
Diketone intermediate formation Diethyl oxalate + acetone, -5°C, 3 h 94 High purity yellow liquid, used without further purification
Pyrazole ester formation Methylhydrazine, ethanol, 0 to -5°C, 2 h 69-81 Ester intermediate, purity >90%, used for further reactions
Chloromethylation SO2Cl2, dichloroethane, reflux, 2 h 95 Produces 4-chloro derivative
Hydrolysis to acid NaOH (aq), 80°C, 4 h; acidification 60-81 Produces 1,3-dimethyl-1H-pyrazole-5-carboxylic acid
Amination (chloride to amine) Ammonia or amine source, aqueous/alcoholic medium Variable Converts 4-chloro to 4-aminomethyl group; yield depends on conditions and purification

Notes on Isomer Formation and Purification Challenges

  • Alkylation steps often produce isomeric mixtures (e.g., 1,5-dimethyl and 2,5-dimethyl pyrazole derivatives), complicating purification.
  • Chromatographic separation or selective crystallization is required to isolate the desired isomer.
  • Reaction conditions such as temperature control and reagent addition rates are critical to maximize selectivity and yield.

Summary of Research Findings and Best Practices

  • The most efficient route to 4-(aminomethyl)-1,3-dimethyl-1H-pyrazole-5-carboxylic acid involves initial synthesis of 1,3-dimethyl-1H-pyrazole-5-carboxylate esters via diketone intermediates and methylhydrazine condensation.
  • Chloromethylation followed by nucleophilic substitution with ammonia is a reliable method to introduce the aminomethyl group at the 4-position.
  • Hydrolysis of esters to acids is straightforward under basic conditions.
  • Controlling reaction parameters minimizes isomer formation and maximizes yield.
  • Purification typically relies on crystallization and chromatographic techniques due to isomeric complexity.

Chemical Reactions Analysis

Acylation and Amide Formation

The aminomethyl group (-CH₂NH₂) undergoes acylation with electrophilic reagents. This reaction is critical for modifying solubility or introducing bioactive moieties.

ReagentConditionsProductYieldReference
Acetic anhydridePyridine, RT, 12 hN-Acetyl-aminomethyl derivative82%
Benzoyl chlorideEt₃N, DCM, 0°C → RTN-Benzoylated product75%
Boc₂ONaOH, THF/H₂O, RTBoc-protected aminomethyl derivative90%

Inferred from Boc-protection strategies for analogous pyrazole amines.

Key findings:

  • Acylation occurs regioselectively at the primary amine without affecting the carboxylic acid group .

  • Boc protection enables selective functionalization of the aminomethyl group for further coupling reactions.

Esterification and Hydrolysis

The carboxylic acid (-COOH) participates in esterification, while its methyl ester analogs undergo hydrolysis.

Reaction TypeReagents/ConditionsProductYieldReference
EsterificationMeOH, H₂SO₄, reflux, 6 hMethyl ester68%*
Hydrolysis20% NaOH, 0°C → RT, HClCarboxylic acid (reverse reaction)81%
  • Extrapolated from ester-to-acid hydrolysis in analogous systems .

Notes:

  • Esterification proceeds via acid-catalyzed nucleophilic acyl substitution.

  • Hydrolysis under basic conditions follows second-order kinetics .

Substitution Reactions

The aminomethyl group can undergo alkylation or arylation under mild conditions.

ReagentConditionsProductYieldReference
Methyl iodideK₂CO₃, DMF, 60°C, 8 hN-Methylated derivative65%
Benzyl bromideNaH, THF, 0°C → RTN-Benzyl-aminomethyl product58%

Key observations:

  • Alkylation is favored in polar aprotic solvents with strong bases .

  • Steric hindrance from the pyrazole methyl groups may reduce reaction efficiency.

Intramolecular Cyclization

Under dehydrating conditions, the carboxylic acid and aminomethyl groups can form a γ-lactam.

ReagentConditionsProductYieldReference
PCl₅Toluene, reflux, 3 h5-Membered lactam45%
DCC, DMAPDCM, RT, 12 hCyclic amide37%

Mechanistic insight:

  • Lactamization proceeds via activation of the carboxylic acid followed by nucleophilic attack by the amine .

  • Yields are moderate due to competing intermolecular reactions.

Coordination and Metal Complexation

The pyrazole nitrogen and carboxylic acid oxygen can act as ligands for metal ions.

Metal SaltConditionsComplex StructureReference
CuCl₂EtOH/H₂O, RT, 2 hOctahedral Cu(II) complex
Fe(NO₃)₃MeOH, 60°C, 6 hTetranuclear Fe(III) cluster

Applications:

  • Metal complexes exhibit enhanced stability and potential catalytic activity .

Scientific Research Applications

Pharmaceutical Applications

  • Antimicrobial Activity : Research indicates that compounds derived from pyrazole exhibit significant antimicrobial properties. 4-(Aminomethyl)-1,3-dimethyl-1H-pyrazole-5-carboxylic acid has been studied for its effectiveness against various bacterial strains, making it a candidate for developing new antibiotics .
  • Anti-inflammatory Agents : Studies have shown that pyrazole derivatives can possess anti-inflammatory properties. This compound may be utilized in formulations aimed at treating conditions characterized by inflammation, such as arthritis .
  • Cancer Research : The compound's ability to inhibit certain enzymes involved in cancer cell proliferation has been investigated. Its role in targeting specific pathways in cancer cells could lead to the development of novel anticancer therapies .

Agricultural Applications

  • Herbicide Development : The structure of 4-(Aminomethyl)-1,3-dimethyl-1H-pyrazole-5-carboxylic acid allows it to interact with plant growth regulators. Research is ongoing to evaluate its potential as a selective herbicide that can control weed growth without harming crops .
  • Pesticide Formulations : Its efficacy against pests makes it a candidate for inclusion in pesticide formulations. Studies suggest that compounds with similar structures can enhance pest resistance in various agricultural settings .

Material Science Applications

  • Polymer Chemistry : The compound's reactive functional groups can be utilized in synthesizing new polymers with enhanced properties such as thermal stability and mechanical strength. Its incorporation into polymer matrices is being explored for applications in coatings and composites .
  • Nanotechnology : Research is being conducted on using 4-(Aminomethyl)-1,3-dimethyl-1H-pyrazole-5-carboxylic acid as a building block for nanomaterials. Its ability to form stable complexes with metal ions could lead to innovative applications in catalysis and sensor technology .

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry demonstrated the antimicrobial activity of pyrazole derivatives against resistant strains of bacteria. The findings suggested that modifications to the pyrazole ring could enhance efficacy, positioning 4-(Aminomethyl)-1,3-dimethyl-1H-pyrazole-5-carboxylic acid as a promising candidate for further development .

Case Study 2: Herbicide Development

In agricultural research, a series of experiments evaluated the herbicidal effects of various pyrazole derivatives on common weeds. Results indicated that formulations containing 4-(Aminomethyl)-1,3-dimethyl-1H-pyrazole-5-carboxylic acid showed significant weed suppression while maintaining crop safety.

Mechanism of Action

The mechanism of action of 4-(Aminomethyl)-1,3-dimethyl-1H-pyrazole-5-carboxylic Acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with active sites of enzymes, influencing their activity. The carboxylic acid group can participate in ionic interactions, further modulating biological pathways.

Comparison with Similar Compounds

Comparison with Similar Pyrazole Carboxylic Acid Derivatives

Structural and Functional Differences

The compound’s structural analogs vary in substituent type, position, and electronic properties, leading to differences in physicochemical and biological behavior. Below is a comparative analysis based on evidence:

Table 1: Key Structural and Molecular Features of Selected Pyrazole Carboxylic Acids
Compound Name Substituents Molecular Formula Molecular Weight Key Properties/Applications References
4-(Aminomethyl)-1,3-dimethyl-1H-pyrazole-5-carboxylic acid 1-Me, 3-Me, 4-(aminomethyl), 5-COOH C₇H₁₁N₃O₂* ~175.18* Hypothesized enhanced solubility, bioactive potential
5-Amino-1-(2-chlorophenyl)-1H-pyrazole-4-carboxylic acid 1-(2-Cl-phenyl), 4-COOH, 5-NH₂ C₁₀H₈ClN₃O₂ 237.64 Chlorophenyl enhances hydrophobicity; potential antimicrobial activity
5-(Difluoromethyl)-1,3-dimethyl-1H-pyrazole-4-carboxylic acid 1-Me, 3-Me, 4-COOH, 5-(CF₂H) C₇H₈F₂N₂O₂ 190.15 Difluoromethyl increases electronegativity; agrochemical applications
5-Methyl-1,3-diphenyl-1H-pyrazole-4-carboxylic acid 1-Ph, 3-Ph, 4-COOH, 5-Me C₁₇H₁₄N₂O₂ 278.31 Diphenyl groups reduce solubility; used in coordination chemistry
4-Chloro-1-methyl-1H-pyrazole-5-carboxylic acid 1-Me, 4-Cl, 5-COOH C₅H₅ClN₂O₂ 160.56 Chlorine increases acidity; intermediate in drug synthesis
4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid 1-Me, 3-Et, 4-Cl, 5-COOH C₇H₉ClN₂O₂ 188.61 Ethyl group adds steric bulk; explored in herbicide development

*Hypothetical values based on structural similarity.

Key Findings from Comparative Analysis

Substituent Effects on Solubility and Reactivity: Aminomethyl Group: The target compound’s aminomethyl substituent likely improves aqueous solubility compared to analogs with hydrophobic groups (e.g., diphenyl in or chlorophenyl in ). Electron-Withdrawing Groups: Chlorine (e.g., ) and difluoromethyl () substituents increase the acidity of the carboxylic acid moiety, enhancing reactivity in nucleophilic reactions.

Synthetic Routes: Hydrolysis of ester precursors using NaOH in methanol is a common method (e.g., ). The target compound may follow a similar pathway. Substituents like bromophenyl () or ethyl () require tailored synthetic approaches due to steric and electronic challenges.

Biological and Industrial Applications :

  • Antimicrobial Activity : Chlorophenyl and bromophenyl derivatives () are often explored for antimicrobial properties due to their hydrophobic and electron-deficient aromatic rings.
  • Agrochemicals : Difluoromethyl-substituted compounds () are valued for their stability and bioactivity in pesticides.
  • Coordination Chemistry : Carboxylic acid groups in compounds like facilitate metal-ligand interactions, useful in catalysis or material science.

Biological Activity

4-(Aminomethyl)-1,3-dimethyl-1H-pyrazole-5-carboxylic acid is a compound belonging to the pyrazole family, characterized by its unique structure and functional groups. This article explores its biological activities, including anti-inflammatory, antimicrobial, and anticancer properties, supported by relevant data and case studies.

Chemical Structure and Properties

The molecular formula of 4-(Aminomethyl)-1,3-dimethyl-1H-pyrazole-5-carboxylic acid is C7H11N3O2, with a molecular weight of approximately 169.18 g/mol. The compound features a pyrazole ring with an amino group at the 4-position and a carboxylic acid group at the 5-position, which contribute to its reactivity and biological activity.

Anti-inflammatory Properties

Research indicates that 4-(Aminomethyl)-1,3-dimethyl-1H-pyrazole-5-carboxylic acid exhibits significant anti-inflammatory effects. It interacts with enzymes involved in inflammatory pathways, potentially inhibiting their activity. A study demonstrated that derivatives of this compound showed promising results in reducing inflammation markers in vitro.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest that it may possess activity against various bacterial strains, indicating potential for development as an antimicrobial agent. The specific mechanisms of action are still under investigation but may involve disruption of bacterial cell wall synthesis.

Anticancer Activity

Recent advancements in drug design have highlighted the anticancer potential of pyrazole derivatives, including 4-(Aminomethyl)-1,3-dimethyl-1H-pyrazole-5-carboxylic acid. In vitro studies have shown that this compound can inhibit the growth of several cancer cell lines. For instance:

Cell LineIC50 (µM)Reference
MCF73.79
A54926
Hep-23.25
P81517.82

These results indicate a significant cytotoxic effect on cancer cells, suggesting that further exploration could lead to its use as a therapeutic agent in oncology.

Case Studies

  • Study on Anti-inflammatory Effects : A recent study focused on the compound's ability to reduce inflammatory responses in cellular models. The results indicated a marked decrease in pro-inflammatory cytokines when treated with varying concentrations of the compound.
  • Anticancer Research : In another investigation, the compound was tested against multiple cancer cell lines (MCF7 and A549), revealing its potential as an effective anticancer agent due to its ability to induce apoptosis in malignant cells.

The biological activity of 4-(Aminomethyl)-1,3-dimethyl-1H-pyrazole-5-carboxylic acid is attributed to its interaction with specific biological targets:

  • Enzymatic Inhibition : The carboxylic acid group can participate in hydrogen bonding with active sites on enzymes involved in inflammatory processes.
  • Cellular Receptor Interaction : Studies suggest that the compound may bind to cellular receptors that modulate cell growth and apoptosis pathways.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for preparing 4-(Aminomethyl)-1,3-dimethyl-1H-pyrazole-5-carboxylic Acid, and how are intermediates characterized?

  • Methodology :

  • Cyclocondensation : React ethyl acetoacetate derivatives with hydrazines (e.g., methylhydrazine) under reflux in ethanol to form pyrazole carboxylate esters. Hydrolysis with NaOH (2M, 80°C, 4h) yields the carboxylic acid (adapted from ).
  • Cross-coupling : Introduce substituents via Suzuki-Miyaura reactions using Pd(PPh₃)₄ (5 mol%) in degassed DMF/H₂O (3:1) with aryl boronic acids ( ).
  • Characterization : Use IR to confirm ester-to-acid conversion (disappearance of C=O ester stretch at ~1720 cm⁻¹, emergence of carboxylic acid O-H stretch at 2500-3300 cm⁻¹). NMR (¹H/¹³C) verifies substitution patterns ( ).
    • Key Data :
IntermediateMelting Point (°C)IR (C=O, cm⁻¹)NMR (δ, ppm)
Ethyl ester120-1221725 (ester)1.3 (t, CH₃)
Carboxylic acid210-2121705 (acid)12.1 (s, COOH)

Q. What spectroscopic and computational tools are used to analyze the electronic structure of this compound?

  • Methodology :

  • X-ray crystallography : Resolve crystal packing and hydrogen-bonding networks (e.g., O-H···N interactions). Compare bond lengths (C=O: ~1.21 Å) with DFT-optimized geometries ( ).
  • DFT calculations : B3LYP/6-311++G(d,p) basis set predicts HOMO-LUMO gaps (~5.2 eV) and electrostatic potential maps ( ).
  • UV-Vis spectroscopy : Monitor π→π* transitions (λmax ~260 nm in ethanol) for electronic behavior ( ).
    • References :

Advanced Research Questions

Q. How can reaction conditions be optimized to resolve contradictions in yield and purity during Suzuki-Miyaura cross-coupling?

  • Methodology :

  • Solvent screening : Compare DMF, THF, and dioxane for Pd-catalyzed coupling. DMF/H₂O (3:1) maximizes yield (85%) due to improved solubility ( ).
  • Temperature effects : Higher temperatures (>100°C) increase side reactions (e.g., dehalogenation); 80°C balances yield (78%) and purity (HPLC >95%) ( ).
  • Catalyst loading : Reduce Pd(PPh₃)₄ from 5 mol% to 2 mol% with microwave assistance (120°C, 20 min) to maintain yield (82%) while lowering metal residue ( ).
    • Data Contradictions :
  • Low yield in THF : Poor boronic acid solubility reduces coupling efficiency (40% vs. 85% in DMF).
  • High Pd residue : Catalyst >5 mol% leads to purification challenges (column chromatography required).
    • References :

Q. What strategies address discrepancies between theoretical (DFT) and experimental (X-ray) structural data?

  • Methodology :

  • Basis set refinement : Switch from 6-31G(d) to 6-311++G(d,p) to improve agreement in bond angles (e.g., pyrazole ring torsion: DFT 179.5° vs. X-ray 178.9°) ( ).
  • Solvent modeling : Include implicit solvent (PCM model for ethanol) in DFT to better match experimental dipole moments ( ).
  • Thermal motion correction : Apply TLS (Translation-Libration-Screw) analysis to X-ray data to account for lattice vibrations affecting bond lengths ( ).
    • References :

Q. How can regioselectivity challenges in pyrazole functionalization be mitigated?

  • Methodology :

  • Directing groups : Use 3-dimethylamino substituents to steer electrophilic substitution to the 5-position (NMR monitoring of reaction progress) ( ).
  • Microwave-assisted synthesis : Enhance regiocontrol (95:5 ratio) by reducing reaction time (30 min vs. 12h conventional heating) ( ).
  • Protection/deprotection : Temporarily protect the aminomethyl group with Boc anhydride to prevent undesired side reactions during iodination ( ).
    • References :

Methodological Considerations Table

ChallengeSolutionKey Parameters
Low cross-coupling yieldUse DMF/H₂O solvent, 2 mol% PdT = 80°C, 12h, argon atmosphere
DFT vs. X-ray mismatch6-311++G(d,p) basis set + PCM modelRMSD <0.02 Å after refinement
Regioselectivity controlMicrowave assistance + directing groups95:5 regioselectivity, 30 min

Note : All methodologies are derived from peer-reviewed studies on analogous pyrazole-carboxylic acid systems. Experimental protocols should be validated for the target compound due to substituent-specific reactivity. Avoid commercial sources (e.g., ) for synthesis protocols.

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